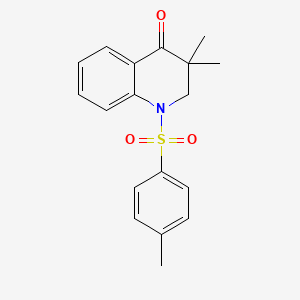![molecular formula C8H5BrClN3O B13916584 6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrido[2,3-D]pyrimidin-4(3H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-D]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives and formamide.
Introduction of bromine and chlorine substituents: Halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide for bromination and thionyl chloride for chlorination) are employed.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Similar structure but lacks the chlorine substituent.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar core structure but different substituents.
6-Chloropyrido[2,3-D]pyrimidin-2-amine: Similar core structure with different functional groups.
Uniqueness
6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and methyl substituents on the pyrido[2,3-D]pyrimidine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C8H5BrClN3O |
|---|---|
分子量 |
274.50 g/mol |
IUPAC 名称 |
6-bromo-7-chloro-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrClN3O/c1-3-11-7-4(8(14)12-3)2-5(9)6(10)13-7/h2H,1H3,(H,11,12,13,14) |
InChI 键 |
GEBNAQNNXDZFLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=C(C=C2C(=O)N1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


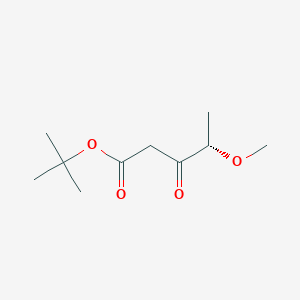
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
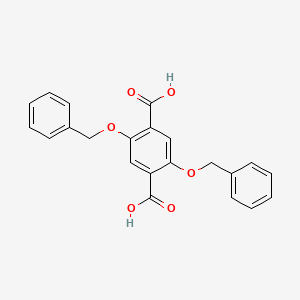
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
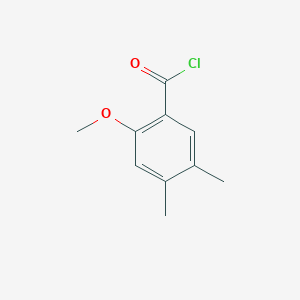
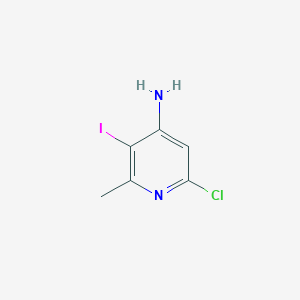
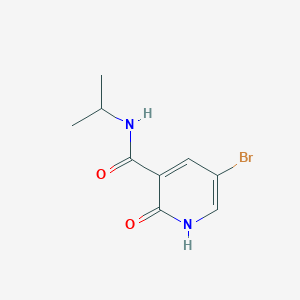
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
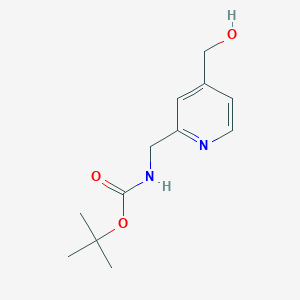
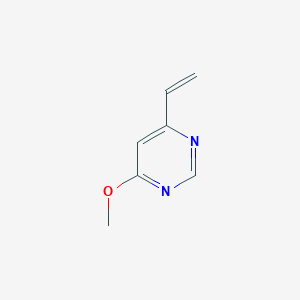

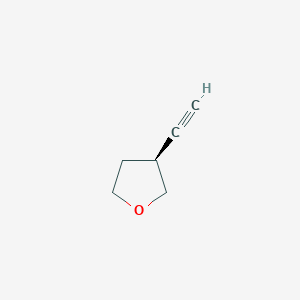
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
